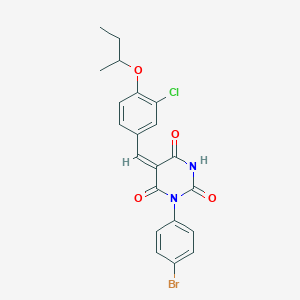

![molecular formula C20H24FN3O B5396853 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as FUBPAM, is a novel psychoactive substance that belongs to the class of synthetic cannabinoids. FUBPAM has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.

Mecanismo De Acción

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide acts as a potent agonist of CB1 and CB2 receptors, which are present in the central nervous system. The activation of these receptors leads to the release of neurotransmitters like dopamine, serotonin, and GABA, which are responsible for regulating mood, cognition, and pain perception. 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide also modulates the activity of ion channels, such as TRPV1 and TRPA1, which are involved in the sensation of pain.

Biochemical and Physiological Effects:

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects in animal models. It produces dose-dependent hypothermic effects, reduces locomotor activity, and induces catalepsy. 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide also produces anxiolytic and antidepressant-like effects in animal models. It has been shown to reduce anxiety-related behaviors in the elevated plus-maze and light/dark box tests. 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide also produces antinociceptive effects in animal models of pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity and identity can be confirmed using spectroscopic techniques. 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide also produces robust and reproducible effects in animal models, making it a useful tool for studying the endocannabinoid system and pain perception pathways. However, 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several limitations for lab experiments. Its long-term effects on animal behavior and physiology are not well understood, and its potential for abuse and addiction is a concern.

Direcciones Futuras

There are several future directions for the study of 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide. One direction is to investigate its potential therapeutic applications in treating various neurological disorders, such as anxiety, depression, and schizophrenia. Another direction is to study its effects on pain perception pathways and its potential use in pain management. Further research is also needed to understand its long-term effects on animal behavior and physiology and its potential for abuse and addiction.

Métodos De Síntesis

The synthesis of 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide involves the reaction of N-(2-methylphenyl)acetamide with 3-fluorobenzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using different techniques, such as column chromatography, recrystallization, and HPLC. The purity and identity of the synthesized compound are confirmed using spectroscopic techniques like NMR, IR, and mass spectrometry.

Aplicaciones Científicas De Investigación

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has shown potential therapeutic applications in treating various neurological disorders, such as anxiety, depression, and schizophrenia. It acts as a potent agonist of CB1 and CB2 receptors, which are present in the central nervous system. 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been studied for its potential use in pain management, as it can modulate the pain perception pathway in the brain.

Propiedades

IUPAC Name |

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c1-16-5-2-3-8-19(16)22-20(25)15-24-11-9-23(10-12-24)14-17-6-4-7-18(21)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYWXCLCZPGWBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)

![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)

![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)

![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)

![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)

![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)

![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)

![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)

![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)